Cas no 79454-86-7 (3-Bromo-1,1-diethoxy-2-methylpropane)

3-Bromo-1,1-diethoxy-2-methylpropane is a brominated acetal compound featuring both alkoxy and alkyl functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for selective reactivity in nucleophilic substitution and protection-deprotection strategies, particularly in the preparation of complex molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, while the diethoxy group provides stability under various conditions. This compound is particularly valuable in pharmaceutical and agrochemical research, where controlled functionalization is critical. Its well-defined reactivity profile and stability make it a reliable choice for synthetic applications requiring precise molecular modifications.
3-Bromo-1,1-diethoxy-2-methylpropane structure
79454-86-7 structure
Product Name:3-Bromo-1,1-diethoxy-2-methylpropane
CAS No:79454-86-7
MF:C8H17BrO2
MW:225.123382329941
CID:5932242
PubChem ID:12682405
Update Time:2025-06-07

3-Bromo-1,1-diethoxy-2-methylpropane Chemical and Physical Properties

Names and Identifiers

    • 79454-86-7
    • EN300-1738329
    • SCHEMBL16207496
    • 3-bromo-1,1-diethoxy-2-methylpropane
    • 3-Bromo-1,1-diethoxy-2-methylpropane
    • Inchi: 1S/C8H17BrO2/c1-4-10-8(11-5-2)7(3)6-9/h7-8H,4-6H2,1-3H3
    • InChI Key: QOFRXQNDHVGBCS-UHFFFAOYSA-N
    • SMILES: BrCC(C)C(OCC)OCC

Computed Properties

  • Exact Mass: 224.04119g/mol
  • Monoisotopic Mass: 224.04119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 82.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 18.5Ų

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3-Bromo-1,1-diethoxy-2-methylpropane Related Literature

Additional information on 3-Bromo-1,1-diethoxy-2-methylpropane

Professional Introduction to 3-Bromo-1,1-diethoxy-2-methylpropane (CAS No. 79454-86-7)

3-Bromo-1,1-diethoxy-2-methylpropane, with the chemical formula C₅H₁₁BrO₂ and CAS number 79454-86-7, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound has garnered attention due to its versatile applications in the development of novel chemical entities and its role as an intermediate in synthetic pathways. The brominated structure and the presence of diethoxy functional groups make it a valuable building block for further derivatization, enabling chemists to explore a wide range of molecular architectures.

The synthesis of 3-Bromo-1,1-diethoxy-2-methylpropane typically involves the bromination of 2-methylpropanediol followed by ethoxylation. This process highlights the compound's utility in constructing complex molecules with precise stereochemical control. In recent years, advancements in catalytic methods have improved the efficiency and selectivity of its production, making it more accessible for industrial and academic applications.

One of the most compelling aspects of 3-Bromo-1,1-diethoxy-2-methylpropane is its role in pharmaceutical research. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These transformations are pivotal in constructing biaryl systems, which are prevalent in many bioactive molecules. For instance, recent studies have demonstrated its utility in generating substituted biphenyl derivatives with potential therapeutic properties.

In addition to its applications in drug discovery, 3-Bromo-1,1-diethoxy-2-methylpropane has found utility in materials science. The diethoxy groups can be selectively removed or modified to introduce different functionalities, making it a versatile precursor for polymer synthesis. Researchers have explored its incorporation into polymeric matrices to enhance material properties such as thermal stability and mechanical strength. These developments underscore the compound's broad applicability beyond traditional pharmaceuticals.

The growing interest in green chemistry has also influenced the use of 3-Bromo-1,1-diethoxy-2-methylpropane. Efforts have been made to develop solvent-free and catalytic methods for its synthesis, reducing environmental impact while maintaining high yields. Such innovations align with the broader goal of sustainable chemical manufacturing, ensuring that valuable intermediates like this one can be produced responsibly.

Recent breakthroughs in computational chemistry have further enhanced the understanding of 3-Bromo-1,1-diethoxy-2-methylpropane's reactivity. Molecular modeling studies have provided insights into how the bromine substituent interacts with various catalysts and ligands, guiding the design of more efficient synthetic routes. These computational approaches are increasingly integral to modern drug discovery pipelines, offering a rapid and cost-effective means to explore molecular diversity.

The compound's significance is also reflected in its role as a reference standard in analytical chemistry. Its well-characterized structure and purity make it an ideal candidate for method validation and quality control purposes. Laboratories worldwide utilize standards like this to ensure the accuracy and reliability of their synthetic processes.

Looking ahead, the future prospects for 3-Bromo-1,1-diethoxy-2-methylpropane are promising. Ongoing research aims to expand its utility into new areas such as agrochemicals and specialty chemicals. The development of novel derivatives with tailored properties could open up additional avenues for application, reinforcing its position as a cornerstone intermediate in organic synthesis.

In conclusion, 3-Bromo-1,1-diethoxy-2-methylpropane (CAS No. 79454-86-7) is a multifaceted compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features—particularly the brominated backbone and diethoxy side chains—make it indispensable for constructing complex molecules. As research continues to evolve, this compound will undoubtedly remain at the forefront of chemical innovation.

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